5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield tri-substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyrrole and pyridine ring system and are known for their potent biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar bicyclic structure and are used in various medicinal chemistry applications.
Uniqueness
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further functionalized to create a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
5-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-4-1-5(8(12)13)10-6(4)3-9-7/h1-3,10H,(H,9,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBVSLLXIBODFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CNC1=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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